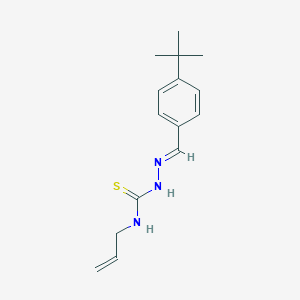
4-tert-butylbenzaldehyde N-allylthiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butylbenzaldehyde N-allylthiosemicarbazone, also known as TBB-ATSC, is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a thiosemicarbazone derivative, which is a class of compounds known for their antibacterial, antifungal, and antiviral properties. TBB-ATSC has been shown to have anticancer and antiviral activity, making it a promising candidate for further research.
作用機序
The mechanism of action of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. By inhibiting this enzyme, 4-tert-butylbenzaldehyde N-allylthiosemicarbazone can prevent the proliferation of cancer cells and the replication of viruses.
Biochemical and Physiological Effects:
4-tert-butylbenzaldehyde N-allylthiosemicarbazone has been shown to have several biochemical and physiological effects. In cancer cells, 4-tert-butylbenzaldehyde N-allylthiosemicarbazone can induce apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death. 4-tert-butylbenzaldehyde N-allylthiosemicarbazone can also inhibit the expression of anti-apoptotic proteins, which can promote cell survival and resistance to chemotherapy. In viral infections, 4-tert-butylbenzaldehyde N-allylthiosemicarbazone can inhibit viral replication by interfering with the synthesis of viral RNA.
実験室実験の利点と制限
One advantage of using 4-tert-butylbenzaldehyde N-allylthiosemicarbazone in lab experiments is its broad-spectrum activity against cancer cells and viruses. This makes it a promising candidate for further research in these areas. However, 4-tert-butylbenzaldehyde N-allylthiosemicarbazone can be difficult to synthesize and purify, which can limit its availability for lab experiments. Additionally, more research is needed to fully understand the mechanism of action of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone and its potential side effects.
将来の方向性
There are several future directions for research on 4-tert-butylbenzaldehyde N-allylthiosemicarbazone. One area of interest is the development of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone derivatives with improved activity and selectivity against cancer cells and viruses. Another area of interest is the use of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone in combination with other drugs or therapies to enhance its anticancer and antiviral effects. Additionally, more research is needed to fully understand the mechanism of action of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone and its potential side effects in vivo.
合成法
4-tert-butylbenzaldehyde N-allylthiosemicarbazone can be synthesized through a multi-step process. The first step involves the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with allyl bromide to form 4-tert-butylbenzaldehyde N-allylthiosemicarbazone. The synthesis of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure compound.
科学的研究の応用
4-tert-butylbenzaldehyde N-allylthiosemicarbazone has been studied for its potential therapeutic applications in cancer and viral infections. In cancer research, 4-tert-butylbenzaldehyde N-allylthiosemicarbazone has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In viral infection research, 4-tert-butylbenzaldehyde N-allylthiosemicarbazone has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
特性
製品名 |
4-tert-butylbenzaldehyde N-allylthiosemicarbazone |
|---|---|
分子式 |
C15H21N3S |
分子量 |
275.4 g/mol |
IUPAC名 |
1-[(E)-(4-tert-butylphenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C15H21N3S/c1-5-10-16-14(19)18-17-11-12-6-8-13(9-7-12)15(2,3)4/h5-9,11H,1,10H2,2-4H3,(H2,16,18,19)/b17-11+ |
InChIキー |
GTLWHVUWUKACHV-GZTJUZNOSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=S)NCC=C |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=S)NCC=C |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=S)NCC=C |
溶解性 |
0.6 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)

![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)

![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)


![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)

![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)
![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)